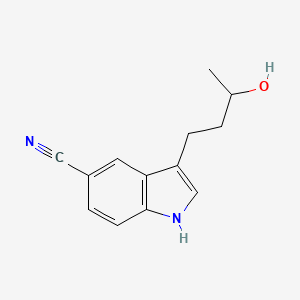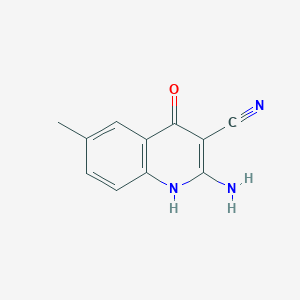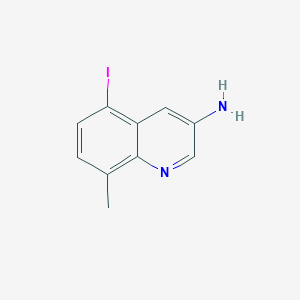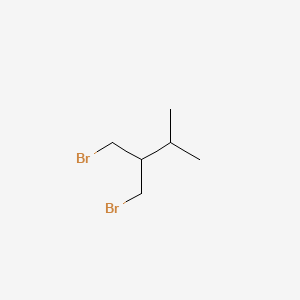
4-(Ethylamino)butanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Ethylamino)butanamide is an organic compound with the molecular formula C6H14N2O. It belongs to the class of amides, which are characterized by the presence of a carbonyl group (C=O) linked to a nitrogen atom.
Preparation Methods
Synthetic Routes and Reaction Conditions
4-(Ethylamino)butanamide can be synthesized through several methods. One common approach involves the ammonolysis of 2-butyrate bromine alkyl ester using liquid ammonia. This reaction yields the desired amide after extraction and separation using an organic solvent .
Industrial Production Methods
In industrial settings, the production of this compound typically involves large-scale synthesis using similar methods. The process is optimized for efficiency, cost-effectiveness, and scalability. The use of liquid ammonia and organic solvents ensures high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
4-(Ethylamino)butanamide undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of acid or base, this compound can be hydrolyzed to produce butanoic acid and ethylamine.
Condensation: This compound can participate in condensation reactions, forming larger molecules by combining with other compounds and releasing water.
Common Reagents and Conditions
Acidic Hydrolysis: Typically involves heating the
Properties
Molecular Formula |
C6H14N2O |
|---|---|
Molecular Weight |
130.19 g/mol |
IUPAC Name |
4-(ethylamino)butanamide |
InChI |
InChI=1S/C6H14N2O/c1-2-8-5-3-4-6(7)9/h8H,2-5H2,1H3,(H2,7,9) |
InChI Key |
HWNFFUJCXVFHGV-UHFFFAOYSA-N |
Canonical SMILES |
CCNCCCC(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![2,2,2-trifluoroethyl N-[4-(pyridin-2-yl)-1,3-thiazol-2-yl]carbamate](/img/structure/B13207878.png)


![1-tert-Butyl-4,6-dichloro-3-methyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13207894.png)



![1-(1-Methyl-1H-pyrrol-3-yl)-2-azaspiro[3.4]octane](/img/structure/B13207918.png)


